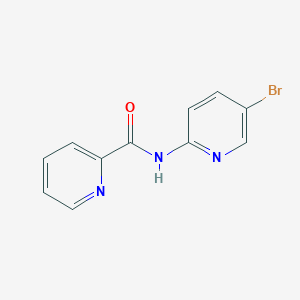![molecular formula C23H25NO3 B14938579 5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)
5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a hydroxy group, a methyl group, a piperidino group, and a phenyl group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using appropriate reagents and conditions.
Attachment of the Piperidino Group: The piperidino group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the chromen-2-one core.
Introduction of the Phenyl Group: The phenyl group can be introduced through cross-coupling reactions, such as Suzuki-Miyaura coupling, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidino group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperidine derivatives in the presence of a suitable leaving group and a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted chromen-2-one derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromen-2-one derivatives.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with receptors on the cell surface to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler chromen-2-one derivative with similar biological activities.
4-Phenylcoumarin: Another chromen-2-one derivative with a phenyl group, but lacking the piperidino group.
6-Methyl-4-phenylcoumarin: A chromen-2-one derivative with both methyl and phenyl groups, but lacking the piperidino group.
Uniqueness
5-HYDROXY-7-METHYL-6-[(4-METHYLPIPERIDINO)METHYL]-4-PHENYL-2H-CHROMEN-2-ONE is unique due to the presence of the piperidino group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
属性
分子式 |
C23H25NO3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H25NO3/c1-15-8-10-24(11-9-15)14-19-16(2)12-20-22(23(19)26)18(13-21(25)27-20)17-6-4-3-5-7-17/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |
InChI 键 |
ILROOATVOJRTPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B14938504.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
![2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938531.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B14938566.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
ethanoic acid](/img/structure/B14938577.png)
![3-bromo-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938583.png)
